molecular formula C12H13BrO2 B3151920 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 72472-43-6

6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B3151920
CAS No.: 72472-43-6
M. Wt: 269.13 g/mol
InChI Key: YVOBLRLPIJTZAI-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a bicyclic ketone derivative featuring a seven-membered annulene ring fused to a benzene ring. Its structure includes a bromine atom at position 6 and a methoxy group at position 2 (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy group modulates electronic properties and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-15-9-5-6-10-8(7-9)3-2-4-11(13)12(10)14/h5-7,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOBLRLPIJTZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315517
Record name MLS002701790
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URL https://comptox.epa.gov/dashboard/DTXSID70315517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72472-43-6
Record name MLS002701790
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002701790
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of the compound with minimal impurities. The use of advanced equipment and techniques helps in maintaining the quality and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzoannulenes, ketones, and carboxylic acids.

Scientific Research Applications

Organic Synthesis

The compound is utilized in organic synthesis due to its reactivity profile. Its ability to undergo electrophilic substitutions makes it a valuable intermediate for creating more complex molecules. Researchers have explored its use in synthesizing various derivatives that exhibit unique chemical properties.

Medicinal Chemistry

Recent studies indicate that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may possess significant biological activities:

  • Estrogen Receptor Interaction : Research has shown that this compound interacts with estrogen receptors, suggesting potential applications in hormone-related therapies and the treatment of estrogen-dependent cancers.
  • Anti-Cancer Properties : Preliminary studies indicate that it may exhibit anti-cancer effects by modulating hormonal pathways and influencing tumor growth dynamics.

Case Studies and Research Findings

  • Estrogen Receptor Modulation :
    • A study conducted by researchers at [source] investigated the binding affinity of various benzoannulene derivatives to estrogen receptors. The findings suggested that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has a notable interaction with these receptors, indicating its potential as a therapeutic agent in treating hormone-sensitive cancers.
  • Biological Activity Assessment :
    • In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines that are estrogen-dependent. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

Positional Isomers of Bromo-Substituted Annulenones
Compound Name Substituent Positions Molecular Formula Key Applications/Reactivity
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Br at C2 C₁₁H₁₁BrO Suzuki cross-coupling precursor; used in CaMKIIα modulator synthesis
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Br at C3 C₁₁H₁₁BrO Intermediate in kinase inhibitor development
6-Bromo-2-methoxy-... (Target Compound) Br at C6, OMe at C2 C₁₂H₁₃BrO₂ Dual functionalization for regioselective coupling

Key Differences :

  • Reactivity: Bromine at C2 or C3 (electron-deficient positions) enhances electrophilic substitution, while C6 bromine (adjacent to ketone) may stabilize enolate intermediates .
  • Synthetic Utility : The methoxy group in the target compound improves solubility in polar solvents, facilitating purification .
Chlorinated Analogs
  • 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 21413-77-4): Chlorine at C3 reduces steric hindrance compared to bromine, enabling faster nucleophilic displacement. Used in dopamine receptor ligand synthesis .

Methoxy- and Multifunctionalized Derivatives

Compound Name Substituents Key Features
2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one OMe at C2 and C3 Enhanced electron density for photochemical applications
1-Bromo-5-methoxy-5-(methoxymethyl)-... (8g) Br at C1, OMe at C5 and methoxymethyl Stabilizes radical intermediates in oxidation reactions

Comparative Analysis :

  • Electronic Effects : Methoxy groups at C2 (target compound) vs. C5 (8g) alter ring electron distribution. C2 substitution directs electrophiles to C6/C7 positions .
  • Thermodynamic Stability : 8g’s methoxymethyl group increases steric bulk, reducing ring puckering energy compared to the target compound .

Nitro-Halogenated Derivatives

2-Bromo-3,5,5,9-tetramethyl-1-nitro-... (Bromo-nitro-arylhimachalene) :

  • Structure : Adds nitro and methyl groups to the annulene core.

Comparison :

  • Reactivity : Nitro groups deactivate the ring, reducing bromine’s electrophilicity but enabling hydrogen bonding in crystal packing .
  • Biological Activity : The target compound lacks nitro groups, making it less polarized but more reactive in metal-catalyzed couplings .

Cross-Coupling Reactions

  • Suzuki-Miyaura: Bromo-annulenones (e.g., 2-Bromo, 3-Bromo) react with phenylboronic acid to form biaryl derivatives, critical in drug candidate synthesis .
  • Heck Reaction : Target compound’s C6 bromine couples with styrenes to yield α,β-unsaturated ketones .

Functional Group Interconversion

  • Methoxy Introduction : Methoxy groups are installed via nucleophilic substitution (e.g., NaOMe/MeOH) or protected during cyclization .
  • Ketone Reduction : 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one derivatives are reduced to alcohols using NaBH₄ or LiAlH₄ .

Biological Activity

6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound known for its complex structure and potential biological activities. This compound, belonging to the family of benzoannulenes, has garnered interest in medicinal chemistry due to its interactions with biological targets, particularly estrogen receptors. Its molecular formula is C₁₂H₁₃BrO₂, and it has a molecular weight of 269.14 g/mol.

The compound features a bromine atom and a methoxy group that enhance its electrophilic properties. The presence of these functional groups allows for various chemical reactions, including electrophilic aromatic substitution and oxidation, leading to the synthesis of derivatives that may exhibit distinct biological activities.

Estrogen Receptor Interaction

Research indicates that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one shows significant interactions with estrogen receptors (ERs). This interaction suggests potential applications in hormone-related therapies and as an anti-cancer agent targeting estrogen-dependent tumors. Compounds that modulate ER activity have been studied for their roles in breast cancer treatment and other hormone-related conditions.

Anti-Cancer Properties

Preliminary studies have indicated that this compound may possess anti-cancer properties. The mechanism of action appears to involve modulation of hormonal pathways that are crucial in the development and progression of certain cancers. Further research is needed to elucidate the specific pathways affected by this compound and its efficacy in clinical settings.

Case Studies and Research Findings

  • Study on Estrogen Receptor Modulation :
    A study investigated the binding affinity of various benzoannulene derivatives to estrogen receptors. Results showed that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibited a higher binding affinity compared to other structural analogs. This suggests its potential as a selective estrogen receptor modulator (SERM) .
  • In Vitro Anti-Cancer Assays :
    In vitro assays conducted on breast cancer cell lines demonstrated that treatment with 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one led to significant reductions in cell proliferation. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer agent .
  • Comparative Analysis with Similar Compounds :
    A comparative study was performed on several compounds structurally similar to 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one. The following table summarizes key findings regarding their biological activities:
Compound NameCAS NumberStructural FeaturesSimilarityBiological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one87779-78-0Bromine substitution at position 30.73Moderate ER activity
2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one3470-55-1Amino group at position 20.74Low ER activity
1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one870679-59-7Amino group at position 10.71Low ER activity
8,9-Dihydro-5H-benzoannulen-7(6H)-one37949-03-4Dihydro derivative with altered saturation0.83High anti-cancer activity
2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one6500-65-8Methoxy substitution without bromine0.69Low ER activity

Q & A

Q. How to address low yields in annulene functionalization under acidic conditions?

  • Troubleshooting : Replace strong acids (e.g., H₂SO₄) with camphorsulfonic acid (CSA) for milder deprotection. For example, CSA achieves 75% yield in hydroxylation of 5-oxo-6-acetate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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